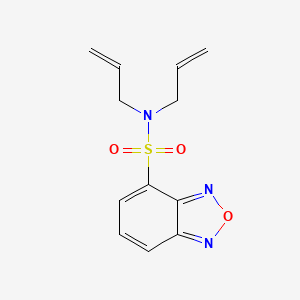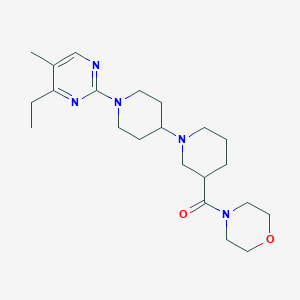
N-(2,4-dimethoxyphenyl)-1-indolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dimethoxyphenyl)-1-indolinecarboxamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an indoline core structure attached to a carboxamide group, with a 2,4-dimethoxyphenyl substituent. The unique structural features of this compound make it a valuable subject for studies in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-1-indolinecarboxamide typically involves the reaction of 2,4-dimethoxyaniline with indoline-1-carboxylic acid. The reaction is usually carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions often include solvents like dichloromethane or tetrahydrofuran (THF) and are conducted at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-1-indolinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carboxamide group to an amine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like LiAlH4, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in further applications .
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-1-indolinecarboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme interactions and protein functions.
Medicine: The compound has potential therapeutic applications, particularly in the development of antimicrobial and anticancer agents.
Industry: It is utilized in the production of advanced materials and as a precursor in the synthesis of dyes and polymers
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-1-indolinecarboxamide involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit bacterial RNA polymerase, thereby preventing bacterial transcription and replication. Molecular docking studies have shown that the compound interacts with the switch region of the bacterial RNA polymerase, leading to its inhibitory effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2,4-dimethoxyphenyl)-1-indolinecarboxamide include:
N-(2,4-dimethoxyphenyl)dithiolopyrrolone derivatives: These compounds also exhibit antimicrobial activity and share structural similarities with the target compound.
3,4-Dimethoxyphenethylamine: This compound is an analogue of dopamine and shares the 2,4-dimethoxyphenyl group.
Uniqueness
This compound is unique due to its indoline core structure, which imparts distinct chemical and biological properties. The presence of the 2,4-dimethoxyphenyl group enhances its reactivity and potential for functionalization, making it a versatile compound in various research applications .
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2,3-dihydroindole-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-21-13-7-8-14(16(11-13)22-2)18-17(20)19-10-9-12-5-3-4-6-15(12)19/h3-8,11H,9-10H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKSLGMCKGTXLBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)N2CCC3=CC=CC=C32)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 3-[8-methoxy-3-(4-methoxyphenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2-yl]-2-butenoate](/img/structure/B5382975.png)

![N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-6-[(2-hydroxyethyl)(methyl)amino]-N-methylnicotinamide](/img/structure/B5382984.png)

![1-[1-(2-methoxy-6-methylbenzoyl)piperidin-4-yl]pyrrolidin-2-one](/img/structure/B5383004.png)

![N-[(E)-AMINO[(1,3-BENZOXAZOL-2-YL)AMINO]METHYLIDENE]-2-NITROBENZAMIDE](/img/structure/B5383017.png)
![2-[(1E)-2-(4-ETHOXY-3-METHOXYPHENYL)ETHENYL]QUINOLIN-8-OL](/img/structure/B5383035.png)
![1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-(3-methylphenyl)ethanone](/img/structure/B5383042.png)
![(2E)-2-(1H-benzimidazol-2-yl)-3-{3-[(2-chlorobenzyl)oxy]phenyl}prop-2-enenitrile](/img/structure/B5383050.png)
![4-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]piperazine-2-carboxylic acid](/img/structure/B5383063.png)
![3-{1-[2-(2-thienyl)ethyl]-1H-imidazol-2-yl}phenol](/img/structure/B5383071.png)
![4-{4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5383074.png)
![1-[(2-Bromophenyl)methyl]piperidin-3-ol](/img/structure/B5383077.png)
